molecular formula C10H6F2O4 B1458319 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid CAS No. 1803591-71-0

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Cat. No. B1458319
M. Wt: 228.15 g/mol
InChI Key: FQXCPJIUTVOGQM-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound that contains a benzofuran ring, which is a type of heterocyclic compound . The difluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .


Synthesis Analysis

While specific synthesis methods for 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not available, similar compounds such as trifluoromethoxylated and difluoromethoxylated compounds have been synthesized using visible-light photoredox catalysis . This method involves the use of light to excite a photocatalyst, triggering a series of redox reactions that lead to the formation of the desired compound .

Scientific Research Applications

  • In vitro stimulation of A549 cells (a type of lung epithelial cell) to construct EMTs with Transforming Growth Factor-β1 (TGF-β1). DGM treatment was applied and its effects on protein expression were observed .
  • In vivo models of tracheal instillation of bleomycin (a drug that can induce pulmonary fibrosis) and DGM were used to treat rats. The therapeutic effects of DGM, such as improving lung function, reducing lung inflammation and fibrosis, and reducing collagen deposition, were observed .
  • Fluorous Chemistry : The compound you mentioned contains a difluoromethoxy group, which is a type of perfluorinated substituent. In fluorous chemistry, perfluorinated compounds or perfluorinated substituents are used to facilitate the recovery of a catalyst or reaction product . Perfluorinated groups impart unique physical properties including high solubility in perfluorinated solvents. This property can be useful in organic synthesis and separation methods .

  • Fluorous Chemistry : The compound you mentioned contains a difluoromethoxy group, which is a type of perfluorinated substituent. In fluorous chemistry, perfluorinated compounds or perfluorinated substituents are used to facilitate the recovery of a catalyst or reaction product . Perfluorinated groups impart unique physical properties including high solubility in perfluorinated solvents. This property can be useful in organic synthesis and separation methods .

Future Directions

While specific future directions for the study of 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not available, the field of drug discovery continues to explore the use of fluorinated compounds due to their unique properties . The development of new synthetic methods, such as late-stage C–H functionalization, also opens up new possibilities for the synthesis and diversification of complex molecules .

properties

IUPAC Name

6-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCPJIUTVOGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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